molecular formula C19H16FN3O5 B11508086 (5E)-5-{[(3,5-dimethoxyphenyl)amino]methylidene}-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{[(3,5-dimethoxyphenyl)amino]methylidene}-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11508086
M. Wt: 385.3 g/mol
InChI Key: WVALNNIVFVUOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you’ve mentioned is a pyrimidine derivative with a complex structure. Let’s break it down:

    IUPAC Name: (5E)-5-{[(3,5-dimethoxyphenyl)amino]methylidene}-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

    Chemical Formula: CHFNO

    Molecular Weight: Approximately 349.31 g/mol

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production methods may involve modifications of the synthetic routes mentioned above.
  • Optimization for yield, purity, and scalability is crucial for large-scale manufacturing.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups.

    Reduction: Reduction of the imine group can yield secondary amines.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Various halogenating agents (e.g., bromine, chlorine).

Major Products::
  • The major products depend on the specific reaction conditions and substituents present.
  • For example, reduction of the imine may yield secondary amines.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring new reactions and methodologies.

    Medicine: Investigating its potential as a drug candidate due to its structural features.

    Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).

    Industry: Possible applications in materials science or catalysis.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds: Other pyrimidine derivatives with aromatic substituents.

    Uniqueness: The combination of the 2,4,6-trioxo-pyrimidine core, fluorophenyl group, and dimethoxyphenyl moiety sets it apart.

Properties

Molecular Formula

C19H16FN3O5

Molecular Weight

385.3 g/mol

IUPAC Name

5-[(3,5-dimethoxyphenyl)iminomethyl]-1-(2-fluorophenyl)-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C19H16FN3O5/c1-27-12-7-11(8-13(9-12)28-2)21-10-14-17(24)22-19(26)23(18(14)25)16-6-4-3-5-15(16)20/h3-10,25H,1-2H3,(H,22,24,26)

InChI Key

WVALNNIVFVUOKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3F)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.